molecular formula C6H6N2O2S B102044 N-(4-Formyl-1,3-thiazol-2-YL)acetamide CAS No. 16444-13-6

N-(4-Formyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B102044
CAS No.: 16444-13-6
M. Wt: 170.19 g/mol
InChI Key: KBQWZCGLPJQCAU-UHFFFAOYSA-N
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Description

N-(4-Formyl-1,3-thiazol-2-YL)acetamide: is a chemical compound with the molecular formula C6H6N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and formic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

  • 2-Aminothiazole + Acetic Anhydride + Formic Acid → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Formyl-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

  • Oxidation: N-(4-Carboxy-1,3-thiazol-2-YL)acetamide.
  • Reduction: N-(4-Hydroxymethyl-1,3-thiazol-2-YL)acetamide.
  • Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Chemistry

N-(4-Formyl-1,3-thiazol-2-YL)acetamide serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various heterocycles and pharmaceutical intermediates.
  • Reagent in Organic Reactions : The compound acts as a reagent in reactions such as nucleophilic substitutions and condensation reactions.

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionReaction with nucleophiles to form new compoundsVarious thiazole derivatives
Aldol CondensationCondensation with carbonyl compoundsβ-hydroxy thiazole derivatives
OxidationConversion of the formyl group to carboxylic acidsCarboxylic acid derivatives

Biological Applications

Research on this compound has revealed its potential biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation through inhibition of specific pathways.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Inhibition Zone : An average inhibition zone of 15 mm against S. aureus.

This indicates its potential as a lead compound for developing new antimicrobial agents.

Medicinal Applications

The compound is under investigation for its therapeutic potential:

  • Drug Development : Researchers are exploring its use in synthesizing novel drugs targeting specific diseases, particularly those related to infections and inflammation.

Data Table: Potential Therapeutic Targets

Target DiseaseMechanism of ActionCurrent Research Status
Bacterial InfectionsInhibition of bacterial cell wall synthesisOngoing preclinical trials
Inflammatory DisordersModulation of inflammatory cytokinesEarly-stage research

Comparison with Similar Compounds

  • N-(4-Formyl-1,3-thiazol-2-YL)-N-(4-methoxyphenyl)acetamide
  • N-(4-Formyl-1,3-thiazol-2-YL)-N-(3-methoxyphenyl)acetamide

Comparison: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is unique due to its simple structure and the presence of both a formyl group and a thiazole ring. This combination allows for a wide range of chemical reactions and biological interactions. In comparison, similar compounds with additional substituents, such as methoxy groups, may exhibit different reactivity and biological activity. The presence of these substituents can enhance or reduce the compound’s effectiveness in various applications.

Biological Activity

N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its biological activity. The synthesis often involves the Vilsmeier-Haack reaction to introduce the formyl group into the thiazole framework, followed by acetamide formation through acylation reactions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
  • A notable study indicated that thiazole-based compounds could inhibit Bcl-2 protein, which is crucial for cancer cell survival .

2. Antimicrobial Properties

  • Recent evaluations have demonstrated that thiazole-containing compounds possess considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .
  • A specific derivative showed enhanced activity against biofilm-forming pathogens, indicating its potential use in treating persistent infections .

3. Anti-inflammatory Effects

  • Thiazole derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are diverse:

  • Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, modulating pathways involved in cancer progression and inflammation .
  • Receptor Interaction : The structural features allow these compounds to interact with various receptors, potentially altering signaling pathways related to cell growth and immune responses .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring with acetamide groupAnticancer, Antimicrobial
4-Amino-N-(thiazol-2-yl)benzene sulfonamideThiazole and amine groupsAnticonvulsant
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole linked to thioacetamideAnticancer

Case Studies

Case Study 1: Anticancer Evaluation
A series of thiazole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 1.61 µg/mL against A431 cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced cytotoxicity .

Case Study 2: Antimicrobial Efficacy
In a study evaluating antimicrobial properties, this compound demonstrated effective inhibition against Staphylococcus aureus with an MIC of 0.25 μg/mL. The compound also showed synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWZCGLPJQCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565644
Record name N-(4-Formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16444-13-6
Record name N-(4-Formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

N-(4-(Hydroxymethyl)-1,3-thiazol-2-yl)acetamide (2.8 g) was dissolved in methanol (10 ml) and chloroform (200 ml). Then manganese (IV) oxide (28.3 g) was added to the solution under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 7 hours, and filtered through a celite pad. The filtrate was concentrated in vacuo. The resulting solid was washed with ethyl ether to give N-(4-formyl-1,3-thiazol-2-yl)acetamide (2.01 g) as an off-white solid.
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Synthesis routes and methods IV

Procedure details

To a solution of 2-acetylamino-4-hydroxymethylthiazole (41 g) in a mixture of chloroform (2870 ml) and methanol (164 ml) was added manganese dioxide (410 g) with vigorous stirring for 1 hour and 20 minutes. The reaction mixture was filtered and the residue was added to a mixture of chloroform and ethanol (410 ml, 10:1 V/V). The mixture was heated with stirring and filtered. The residue was washed with a mixture of chloroform and ethanol (160 ml, 10:1 V/V). Every filtrates and washings were combined and evaporated to give 2-acetylamino-4formylthiazole (35.04 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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